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molecular formula C9H9NO3 B1320030 6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 615568-17-7

6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1320030
M. Wt: 179.17 g/mol
InChI Key: MJMAINZAZNHEJX-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

The suspension of 1.79 g of 6-hydroxymethyl-4H-benzo[1,4]oxazin-3-one, 2.20 ml of 1-chloro-3-methoxypropane, 10 g of KF on alumina and 0.033 g of potassium iodide in 150 ml of acetonitrile is stirred at reflux over 72 hours. The reaction mixture is cooled and clarified by filtration, and the filtrate is concentrated by evaporation to dryness. The title compound is obtained from the residue by means of flash chromatography (SiO2 60F). Rf=0.60 (9:1 dichloromethane-methanol); Rt=2.74.
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.033 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][C:9](=[O:12])[NH:8][C:7]=2[CH:13]=1.Cl[CH2:15][CH2:16][CH2:17][O:18][CH3:19].[F-].[K+].[I-].[K+]>C(#N)C>[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][C:9](=[O:12])[N:8]([CH2:15][CH2:16][CH2:17][O:18][CH3:19])[C:7]=2[CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
OCC=1C=CC2=C(NC(CO2)=O)C1
Name
Quantity
2.2 mL
Type
reactant
Smiles
ClCCCOC
Name
Quantity
10 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.033 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux over 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
clarified by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation to dryness

Outcomes

Product
Name
Type
product
Smiles
OCC=1C=CC2=C(N(C(CO2)=O)CCCOC)C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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